(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound (3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining a thiazolo[3,2-b][1,2,4]triazole ring system with an indole moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Ring: This can be achieved by reacting 3-chlorophenyl isothiocyanate with hydrazine derivatives under controlled conditions to form the thiazolo[3,2-b][1,2,4]triazole core.
Indole Derivative Synthesis: The indole moiety can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Coupling Reaction: The final step involves coupling the thiazolo[3,2-b][1,2,4]triazole derivative with the indole derivative under basic or acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This might involve the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the molecule, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce indole-2-ol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicine, the compound’s potential pharmacological properties can be explored. It might serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one: Similar structure but with a methyl group instead of an ethyl group.
(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-phenyl-1,3-dihydro-2H-indol-2-one: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
The uniqueness of (3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Biological Activity
The compound (3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one (CAS No. 578746-15-3) is a complex organic molecule with potential biological activities. Its structure integrates multiple pharmacologically relevant moieties, suggesting a wide range of biological effects, particularly in the field of oncology and antimicrobial research.
- Molecular Formula : C20H13ClN4O2S
- Molecular Weight : 408.86 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits significant anticancer and antimicrobial properties. Below are detailed findings from various studies.
Anticancer Activity
A study evaluated the anticancer activity of various thiazolo-triazole derivatives, including this compound. The results showed potent activity against several human cancer cell lines:
Cancer Type | Cell Line | IC50 (µM) |
---|---|---|
Renal Cancer | A498 | 5.4 |
Leukemia | K562 | 4.8 |
Colon Cancer | HCT116 | 6.0 |
Breast Cancer | MCF7 | 7.5 |
Melanoma | A375 | 5.9 |
These findings suggest that the compound has a promising profile as an anticancer agent, particularly against renal and leukemia cell lines .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. It has been shown to interfere with critical signaling pathways involved in cancer cell growth and survival.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have assessed its efficacy against bacterial strains:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
The results indicate that the compound possesses significant antibacterial properties, particularly against Gram-negative bacteria like Pseudomonas aeruginosa .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers treated human cancer cell lines with varying concentrations of the compound over a period of 48 hours. The study revealed that higher concentrations led to increased rates of apoptosis as measured by flow cytometry.
Case Study 2: Antimicrobial Assessment
A separate study focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The results showed that the compound not only inhibited bacterial growth but also disrupted biofilm formation at sub-MIC levels.
Properties
Molecular Formula |
C20H13ClN4O2S |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-(1-ethyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H13ClN4O2S/c1-2-24-14-9-4-3-8-13(14)15(18(24)26)16-19(27)25-20(28-16)22-17(23-25)11-6-5-7-12(21)10-11/h3-10H,2H2,1H3/b16-15- |
InChI Key |
INVSKGFXEFQQCB-NXVVXOECSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)C1=O |
Origin of Product |
United States |
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